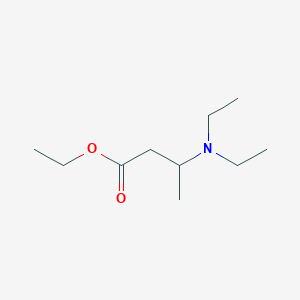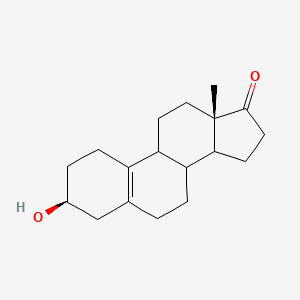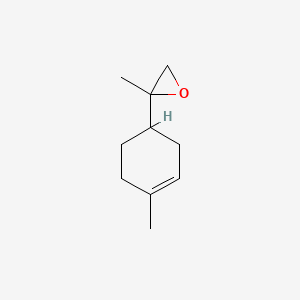
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Epoxylimonene is an oxygenated derivative of limonene, a monoterpene commonly found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide group at the 8,9-position of the limonene molecule. It is a valuable intermediate in the production of various fine chemicals, including flavors, fragrances, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. One common method involves the use of titanium silicate catalysts such as TS-1 and Ti-SBA-15 in the presence of hydrogen peroxide as the oxidizing agent. The reaction is carried out in methanol as a solvent at temperatures ranging from 0°C to 120°C . The reaction time can vary from 0.5 to 24 hours, depending on the desired yield and selectivity .
Industrial Production Methods: In industrial settings, the epoxidation of limonene is often performed using titanium silicate catalysts like Ti-MCM-41 and Ti-MWW. These catalysts are known for their high selectivity and efficiency in producing epoxide compounds. The process involves the use of t-butyl hydroperoxide as the oxidant and is conducted under controlled temperature and pressure conditions to maximize the yield of 8,9-Epoxylimonene .
化学反应分析
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidants.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 1,2,8,9-Diepoxylimonene, carveol, and carvone.
Reduction: 8,9-Epoxylimonene diol.
Substitution: Various substituted epoxides depending on the reagents used.
科学研究应用
8,9-Epoxylimonene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8,9-Epoxylimonene involves its interaction with various molecular targets and pathways:
Epoxide Group Reactivity: The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Oxidative Stress: It can induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
相似化合物的比较
1,2-Epoxylimonene: Another epoxide derivative of limonene, differing in the position of the epoxide group.
Carveol: An oxygenated derivative of limonene with a hydroxyl group at the 6-position.
Carvone: A ketone derivative of limonene with a carbonyl group at the 6-position.
Uniqueness: 8,9-Epoxylimonene is unique due to its specific epoxide group position, which imparts distinct chemical reactivity and biological activity compared to other limonene derivatives. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
28098-67-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
InChI 键 |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C2(CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



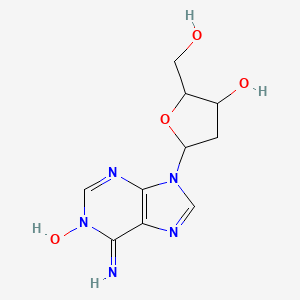
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
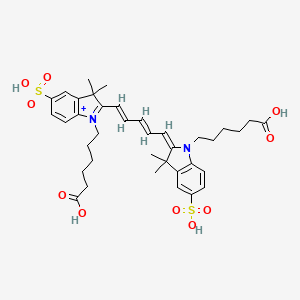
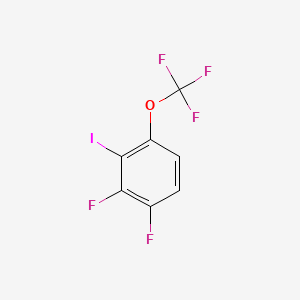
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
